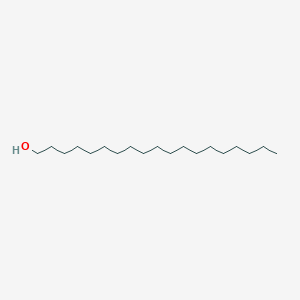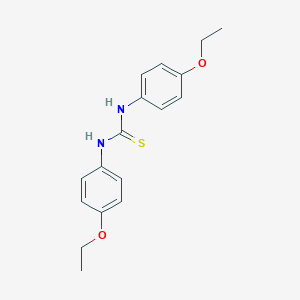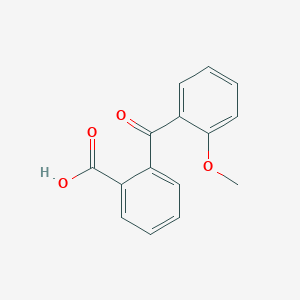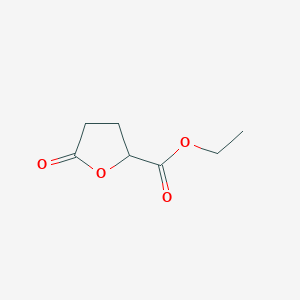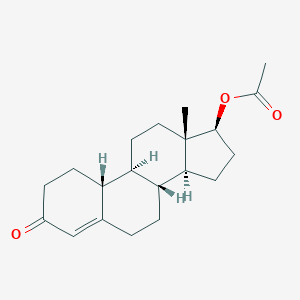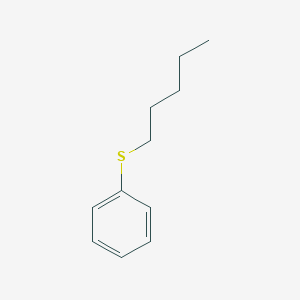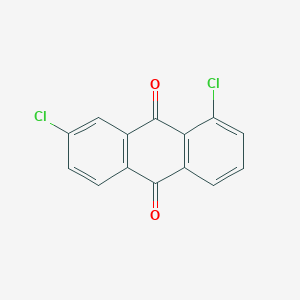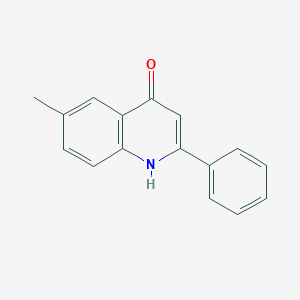
4-Hydroxy-6-methyl-2-phenylquinoline
Overview
Description
4-Hydroxy-6-methyl-2-phenylquinoline (HMQ) is a chemical compound that belongs to the quinoline family. It is a heterocyclic aromatic compound that contains a nitrogen atom in its ring structure. HMQ has been widely studied for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Antiproliferative Activities
A study detailed the synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. These compounds showed variable antiproliferative activities depending on their substitution patterns, with some compounds exhibiting potent activity against solid cancer cells, including HCT-116, MCF7, and MDA-MB-435 cell lines. The study highlighted the importance of substituents for enhancing antiproliferative effects, with certain derivatives inducing cell cycle arrest in the S-phase, indicating their potential as antimitotic agents (Yeh‐long Chen et al., 2006).
Synthesis Methodologies
Research on solvent-free microwave synthesis of 4-hydroxy-3-phenylquinolin-2(1H)-ones and variants has been reported, showcasing a rapid and efficient method for synthesizing these compounds using activated arylmalonates. This approach enhances the reaction scope and offers an environmentally friendly alternative to traditional synthesis methods (A. Rivkin & B. Adams, 2006).
Antimicrobial and Antitubercular Potency
A study on the design, synthesis, and antitubercular potency of 4-hydroxyquinolin-2(1H)-ones revealed that derivatives with a common 3-phenyl substituent demonstrated significant inhibitory concentrations against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis AN5A. This research provided insights into favorable substitution patterns on the 4-hydroxyquinolin-2(1H)-one scaffold, identifying compounds with promising antitubercular activity without significant toxicity or genotoxicity at active concentrations (M. B. de Macedo et al., 2017).
Mechanism of Action
Target of Action
4-Hydroxy-6-methyl-2-phenylquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . .
Mode of Action
Quinoline derivatives are known to interact with various receptors through a variety of known and unknown mechanisms, including epigenetic modification . They differ from classic toxins in several ways such as low-dose effect, non-monotonic dose, and trans-generational effects .
Biochemical Pathways
Quinoline derivatives are known to influence a wide range of biological activities and are still being applied to create compounds with wide-ranging pharmacological activities .
Result of Action
Quinoline derivatives are known to have a broad range of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .
Safety and Hazards
The compound is classified as having Acute Toxicity 4 Oral, Aquatic Chronic 4, and Eye Damage 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety precautions include avoiding eye contact and ingestion, and it should be handled and stored as a combustible solid .
Future Directions
Quinoline and its derivatives, including “4-Hydroxy-6-methyl-2-phenylquinoline”, have been the focus of many research studies due to their wide range of biological and pharmacological activities . Future research may focus on developing new synthetic methods and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Properties
IUPAC Name |
6-methyl-2-phenyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11-7-8-14-13(9-11)16(18)10-15(17-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRQHHJAXCNFGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352648 | |
| Record name | 4-Hydroxy-6-methyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148-49-8 | |
| Record name | 4-Hydroxy-6-methyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1148-49-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
